methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate
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Overview
Description
Methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate typically involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. One common method involves the condensation of 3-aminopyridine derivatives with Meldrum’s acid, followed by cyclization and decarboxylation . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, often using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: Known for their broad spectrum of biological activities and used in medicinal chemistry.
1,8-Naphthyridines: Used as antihypertensives, antiarrhythmics, and herbicide safeners.
Imidazole-containing compounds: These compounds have significant antimicrobial potential and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Methyl 1,3-dimethyl-8-oxo-7-[3-(3-pyridyl)-1H-1,2,4-triazol-5-yl]-7,8-dihydro[2,7]naphthyridine-4-carboxylate (hereafter referred to as "the compound") is a complex heterocyclic compound that has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound belongs to the naphthyridine family and contains a triazole moiety. The structural features contribute to its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of naphthyridines exhibit significant antimicrobial properties. The compound has been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that similar naphthyridine derivatives demonstrate effectiveness against drug-resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
Compound | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
Methyl 1,3-dimethyl-8-oxo... | Antibacterial | < 3.09 | |
2,7-Naphthyridine derivatives | Broad-spectrum | < 10 | |
Fluorinated naphthyridines | Drug-resistant pathogens | < 5 |
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The mechanism of action is believed to involve the inhibition of topoisomerase and induction of apoptosis in cancer cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Cytokine Modulation : It appears to modulate signaling pathways involved in inflammation and immune response.
Case Studies
Recent studies have highlighted the effectiveness of the compound in various experimental models:
- In Vivo Efficacy : A study demonstrated that administration of the compound in mice resulted in a significant reduction in tumor size compared to control groups .
- Synergistic Effects : When combined with standard antibiotics or chemotherapeutics, the compound showed enhanced efficacy, suggesting potential for use in combination therapies .
Properties
Molecular Formula |
C19H16N6O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 1,3-dimethyl-8-oxo-7-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)-2,7-naphthyridine-4-carboxylate |
InChI |
InChI=1S/C19H16N6O3/c1-10-14-13(15(11(2)21-10)18(27)28-3)6-8-25(17(14)26)19-22-16(23-24-19)12-5-4-7-20-9-12/h4-9H,1-3H3,(H,22,23,24) |
InChI Key |
PLCFLAVFKZSBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=N1)C)C(=O)OC)C=CN(C2=O)C3=NNC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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